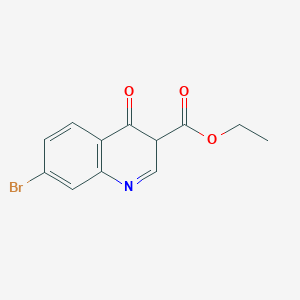

Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate

Übersicht

Beschreibung

. This compound is characterized by its bromine atom at the 7th position and a carboxylate ester group, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.

Bromination: The quinoline core is brominated at the 7th position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Carboxylation: The brominated quinoline undergoes carboxylation to introduce the carboxylate ester group. This can be achieved using reagents like ethyl chloroformate or ethyl carbonates under controlled conditions.

Hydrogenation: The resulting compound is then hydrogenated to form the 3,4-dihydro derivative, often using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: Industrial production of Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Substitution: The bromine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

Reduction: Catalytic hydrogenation using Pd/C or chemical reduction with lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often facilitated by a base.

Major Products Formed:

Oxidation Products: Quinone derivatives, hydroxylated quinolines.

Reduction Products: Hydroquinoline derivatives.

Substitution Products: Amine or ether derivatives of the quinoline core.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biological studies to investigate its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its therapeutic potential in drug discovery and development, particularly in the treatment of infectious diseases and cancer.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, leading to biological effects.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with bromine at the 6th position.

Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Contains fluorine atoms instead of bromine.

Uniqueness: Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate is a compound belonging to the quinolone class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Synthesis

This compound features a bromine substitution at the 7-position of the quinoline ring and an ethyl ester group at the carboxylate position. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods like cyclization and esterification to achieve the desired structure.

Quinolone derivatives, including this compound, exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria. By inhibiting these enzymes, quinolones prevent bacterial cell division and lead to cell death.

Efficacy Against Bacterial Strains

Several studies have documented the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 μg/ml |

| Escherichia coli | 0.1 μg/ml |

| Pseudomonas aeruginosa | 0.5 μg/ml |

These results indicate that this compound exhibits potent antibacterial activity comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Recent investigations have also highlighted the potential anticancer properties of quinolone derivatives. This compound has shown promise in inhibiting cancer cell proliferation by targeting topoisomerase II, a critical enzyme involved in DNA replication and transcription.

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of T24 bladder cancer cells with an IC50 value of approximately 5 μM. The mechanism was attributed to cell cycle arrest in the S phase .

- In Vivo Models : In animal models, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further comprehensive toxicological assessments are necessary to confirm its safety profile for clinical use.

Eigenschaften

IUPAC Name |

ethyl 7-bromo-4-oxo-3H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWIZVACVOLBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C=NC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705231 | |

| Record name | Ethyl 7-bromo-4-oxo-3,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116339-64-0 | |

| Record name | Ethyl 7-bromo-4-oxo-3,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.